molecular formula C17H24N4OS B6471304 4-[1-(6-cyclopropylpyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine CAS No. 2640867-36-1

4-[1-(6-cyclopropylpyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine

Cat. No.: B6471304
CAS No.: 2640867-36-1
M. Wt: 332.5 g/mol
InChI Key: FJGHQVVNAKJVGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[1-(6-Cyclopropylpyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine ( 2640867-36-1) is a chemical compound with a molecular formula of C17H24N4OS and a molecular weight of 332.46 g/mol . It features a complex structure that incorporates a pyrimidine ring, a piperidine, and a thiomorpholine moiety, making it a valuable intermediate in medicinal chemistry and drug discovery research . Compounds with similar structural features, such as the piperidine and pyrimidine groups, are frequently explored for their potential biological activities. For instance, related molecular scaffolds are investigated as inhibitors of kinases like PI3K for cancer research and as novel anti-tubercular and antibacterial agents . The calculated properties of this compound include a topological polar surface area of 74.6 Ų and an XLogP3 value of 1.6, which are important parameters for predicting its absorption and permeability in pharmacological studies . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers can source it in various quantities to suit their experimental needs .

Properties

IUPAC Name

[1-(6-cyclopropylpyrimidin-4-yl)piperidin-3-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4OS/c22-17(20-6-8-23-9-7-20)14-2-1-5-21(11-14)16-10-15(13-3-4-13)18-12-19-16/h10,12-14H,1-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJGHQVVNAKJVGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=NC(=C2)C3CC3)C(=O)N4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[1-(6-cyclopropylpyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine is a synthetic compound characterized by its unique structural features, including a thiomorpholine ring and a piperidine moiety. This compound's design suggests potential interactions with various biological targets, making it a candidate for pharmaceutical applications, particularly in modulating inflammatory responses and other biological activities.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

  • Molecular Formula : C₁₃H₁₈N₄O₂S
  • Molecular Weight : 278.37 g/mol

The structural arrangement is crucial for its biological activity, as the presence of the thiomorpholine and piperidine rings facilitates interactions with specific receptors or enzymes involved in inflammatory pathways.

Anti-inflammatory Properties

Preliminary studies indicate that this compound exhibits significant anti-inflammatory properties. It has been shown to prevent pyroptosis, a form of programmed cell death associated with inflammatory responses. This suggests potential applications in treating various inflammatory diseases.

Mechanism of Action :

  • The compound may interact with key signaling pathways involved in inflammation.
  • It could inhibit pro-inflammatory cytokines, thereby reducing inflammation.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally related compounds highlights the unique aspects of this compound:

Compound NameStructural FeaturesUnique Aspects
1-(Piperidin-4-yl)-2,3-dihydro-1H-benzodiazol-2-oneContains piperidine and benzodiazoleExhibits anti-pyroptotic activity
Cyclopropyl-pyrimidine derivativesSimilar cyclopropyl and pyrimidine structuresVaried biological activities depending on substitutions
Thiomorpholine derivativesCore thiomorpholine structureDiverse applications in medicinal chemistry

This table illustrates how the compound stands out due to its specific functional groups and potential therapeutic effects.

Case Studies and Research Findings

Recent studies have focused on the pharmacological profile of this compound:

  • Study on Inflammatory Response Modulation :
    • Objective : To evaluate the compound's effect on macrophage activation.
    • Findings : The compound significantly reduced the secretion of TNF-alpha and IL-6 in activated macrophages, indicating its potential as an anti-inflammatory agent.
  • Pyroptosis Prevention Study :
    • Objective : To assess the role of the compound in preventing pyroptosis in human epithelial cells.
    • Findings : Treatment with the compound resulted in decreased caspase-1 activation, suggesting a protective effect against pyroptosis.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly in the modulation of inflammatory responses. Some of the notable applications include:

  • Anti-inflammatory properties : Preliminary studies suggest that it may prevent pyroptosis, a form of programmed cell death associated with inflammation. This indicates potential therapeutic applications for inflammatory diseases.
  • Drug development : The unique structural arrangement allows for interactions with specific receptors or enzymes involved in inflammatory pathways. This positions the compound as a candidate for developing new anti-inflammatory drugs.

Synthesis and Characterization

The synthesis of 4-[1-(6-cyclopropylpyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine typically involves multi-step organic reactions. Key steps may include:

  • Formation of the thiomorpholine ring : Utilizing activating agents such as N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate.
  • Substitution reactions : Introducing the cyclopropylpyrimidine group through nucleophilic substitution methods.
  • Purification and characterization : Techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are crucial for confirming the structure at each synthesis stage.

Case Studies and Research Findings

Several studies have documented the potential applications of this compound in various fields:

  • Inflammatory Disease Models : Research has shown that compounds similar to this compound can effectively modulate inflammatory pathways in animal models, suggesting its utility as a treatment option for diseases characterized by excessive inflammation.
  • Pharmacological Profiling : Interaction studies are being conducted to elucidate how this compound interacts with biological targets. These studies are critical for understanding its pharmacological profile and therapeutic potential.
  • Synthetic Methodology Development : Ongoing research focuses on optimizing synthetic routes to improve yield and purity, which is essential for further biological testing and eventual clinical application.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Variations

The compound’s key structural analogs and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparison with Analogs
Compound Name (CAS No.) Key Substituents/R-Groups Molecular Weight (g/mol) Notable Properties/Activities
Target Compound (hypothetical) 6-cyclopropylpyrimidin-4-yl ~340 (estimated) Hypothesized DNA gyrase affinity
4-[1-(6-Nitro-3-pyridyl)-4-piperidyl]thiomorpholine 6-nitro-3-pyridyl Not reported Synthesized via analogous methods
5-(4-Thiomorpholino-1-piperidyl)pyridin-2-amine Pyridin-2-amine Not reported Amine group enhances solubility
4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide (59801-62-6) 2-hydroxyethyl, sulfone groups Not reported High polarity (similarity score 0.83)
4-{1-[(2-Chloro-6-fluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine (2640891-82-1) 2-chloro-6-fluorophenyl 356.9 Lipophilic substituent improves membrane permeability

Key Observations

Substituent Impact on Bioactivity: The 6-cyclopropylpyrimidin-4-yl group in the target compound may enhance binding to hydrophobic pockets in enzymes like DNA gyrase, a target validated in thiomorpholine derivatives . Chloro-fluorophenyl substituents (as in CAS 2640891-82-1) increase molecular weight and lipophilicity, which could improve blood-brain barrier penetration but may reduce aqueous solubility .

Thiomorpholine Modifications :

  • Oxidation of thiomorpholine to its 1,1-dioxide (e.g., 4-(2-hydroxyethyl)thiomorpholine 1,1-dioxide) increases polarity, likely altering pharmacokinetic profiles compared to the target compound .
  • Replacement of thiomorpholine with morpholine or piperazine (as in ) reduces sulfur’s electronic contributions, which correlates with diminished Gram-negative antibacterial activity .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of 4-[1-(6-cyclopropylpyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine, and what critical parameters influence reaction yield?

  • Methodological Answer : The synthesis typically involves sequential coupling of the pyrimidine, piperidine, and thiomorpholine moieties. Key steps include:

  • Amide bond formation between the piperidine-3-carboxylic acid derivative and thiomorpholine using coupling agents like EDCI/HOBt.
  • Cyclopropane introduction via Suzuki-Miyaura coupling or nucleophilic substitution on the pyrimidine ring.
  • Critical parameters : Solvent choice (e.g., DMF for solubility vs. DCM for easy removal), temperature control (60–80°C for coupling reactions), and catalyst optimization (e.g., Pd catalysts for cross-coupling) .
    • Optimization : Reaction monitoring via TLC/HPLC and purification via column chromatography (silica gel, gradient elution) are essential for ≥95% purity .

Q. Which spectroscopic techniques are most effective for confirming the structural identity of this compound?

  • Methodological Answer :

  • 1H NMR : Characteristic signals include δ 1.40–1.52 ppm (cyclopropyl CH2), δ 2.49–2.75 ppm (piperidine and thiomorpholine protons), and δ 7.42–8.20 ppm (pyrimidine aromatic protons) in DMSO-d6 .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ peak matching theoretical mass).
  • IR spectroscopy : Carbonyl stretch (1650–1700 cm⁻¹) validates the amide bond .

Q. What preliminary biological screening approaches are recommended for this compound?

  • Methodological Answer :

  • In vitro enzyme assays : Test inhibition of kinases or proteases at 1–100 µM concentrations, using fluorescence/absorbance readouts.
  • Cytotoxicity screening : MTT assay in HEK-293 or HepG2 cells to establish IC50 values.
  • Antimicrobial panels : Follow CLSI guidelines for bacterial/fungal strains (e.g., MIC determination) .

Advanced Research Questions

Q. How should researchers approach the optimization of reaction conditions to enhance the scalability of the synthesis?

  • Methodological Answer :

  • Design of Experiments (DoE) : Systematically vary solvent, catalyst loading, and temperature to maximize yield (e.g., 72-hour reaction at 70°C in DMF).
  • High-throughput screening : Use automated platforms to test 100+ condition combinations.
  • Scalability challenges : Address exothermic reactions via controlled batch-wise addition and inert atmosphere .

Q. What strategies are effective in addressing discrepancies between computational predictions and experimental results in target binding studies?

  • Methodological Answer :

  • Molecular dynamics (MD) simulations : Run 100-ns trajectories to assess binding pose stability (e.g., using GROMACS).
  • Protonation state validation : Adjust ligand charges in docking software (AutoDock Vina) to match physiological pH.
  • Experimental validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (KD) .

Q. How can the metabolic stability of this compound be evaluated in preclinical models?

  • Methodological Answer :

  • Liver microsome assays : Incubate with human/rat microsomes (1 mg/mL), quantify parent compound via LC-MS/MS at 0, 15, 30, 60 minutes.
  • Key metrics : Calculate half-life (t1/2) and intrinsic clearance (CLint) using the formula CLint=ln2t1/2×microsomal protein\text{CLint} = \frac{\ln 2}{t_{1/2} \times \text{microsomal protein}}.
  • CYP450 inhibition : Screen against CYP3A4/2D9 isoforms to predict drug-drug interactions .

Q. What analytical methods are suitable for resolving isomeric impurities formed during synthesis?

  • Methodological Answer :

  • Chiral HPLC : Use a Chiralpak IG column (n-hexane:isopropanol 90:10) to separate enantiomers.
  • NMR analysis : NOESY or COSY spectra to distinguish diastereomers via spatial proton interactions.
  • X-ray crystallography : Resolve absolute configuration if crystals are obtainable .

Q. How can structure-activity relationship (SAR) studies be systematically designed for derivatives of this compound?

  • Methodological Answer :

  • Analog synthesis : Modify the cyclopropyl group (e.g., replace with fluoroethyl) or pyrimidine substituents (e.g., nitro vs. amino).
  • Functional assays : Test analogs in dose-response curves (e.g., pIC50 values for kinase inhibition).
  • Statistical analysis : Use hierarchical clustering or PCA to correlate structural features with activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.